N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Conformational Analysis Physicochemical Properties Medicinal Chemistry

Standard pyrimidine-amine kinase inhibitor scaffolds often suffer from conformational flexibility, leading to off-target effects and poor selectivity during lead optimization. This compound addresses that challenge with its unique azetidine bridge, which imparts stereoelectronic rigidity while reducing lipophilicity versus pyrrolidine analogs. Key advantages: (1) Defined (thiazole-carbonyl)-azetidine-(pyrimidine-amine) pharmacophore vector optimized for Syk inhibitor selectivity; (2) Azetidine ring increases Fsp3 for improved physicochemical and ADME properties; (3) Valuable substrate for synthetic methodology development due to documented rearrangement potential during analog preparation. Supplied as a research building block with full analytical characterization.

Molecular Formula C11H11N5OS
Molecular Weight 261.3
CAS No. 2097869-39-9
Cat. No. B2408485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097869-39-9
Molecular FormulaC11H11N5OS
Molecular Weight261.3
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CSC=N2)NC3=NC=NC=C3
InChIInChI=1S/C11H11N5OS/c17-11(9-5-18-7-14-9)16-3-8(4-16)15-10-1-2-12-6-13-10/h1-2,5-8H,3-4H2,(H,12,13,15)
InChIKeyMWEKKKPEBOFPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine


N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097869-39-9) is a heterocyclic small molecule featuring a thiazole ring, a pyrimidine ring, and an azetidine bridge [1]. It is classified as a thiazole-substituted aminopyrimidine, a core scaffold known for Spleen Tyrosine Kinase (Syk) inhibition [2]. The azetidine ring imparts conformational rigidity and a lower lipophilicity compared to larger saturated heterocycles, while maintaining similar basicity [3]. The compound is primarily supplied as a research intermediate or building block for medicinal chemistry exploration.

Use Context Medicinal chemistry building block
Scaffold Reported Syk inhibitor scaffold class
Property Reported lower lipophilicity from azetidine

Generic Substitution Challenges


Direct replacement with simpler pyrimidine-amine or non-azetidine thiazole analogs is precluded by two key factors. First, the azetidine ring is not merely a passive linker; its stereoelectronic properties can lead to unique, and sometimes unforeseen, molecular rearrangements during synthesis, as demonstrated in abrocitinib analog preparation [1]. This necessitates rigorous characterization that non-azetidine analogs do not require. Second, the specific (thiazole-carbonyl)-azetidine-(pyrimidine-amine) connectivity defines a particular vector and electron distribution within the Syk inhibitor pharmacophore [2], meaning structurally similar compounds from the same patent family can exhibit drastically different potency and selectivity profiles, making interchange without comparative data unreliable.

Azetidine-specific rearrangement Synthetic stability and QC requirements may not transfer to non-azetidine analogs.
Pharmacophore vector divergence Selectivity profiles may differ significantly even within the same patent family.

Product Differentiation Evidence


Conformational Rigidity: Azetidine vs Pyrrolidine

The azetidine ring provides a smaller, more rigid scaffold compared to pyrrolidine or piperidine, which can improve selectivity and reduce off-target binding [1]. For a hypothetical N-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]pyrimidin-4-amine analog, replacing the azetidine with pyrrolidine increases the saturated ring size, adds a rotatable bond, and reduces conformational constraint.

Conformational Rigidity
Class-level inference
Target: Fsp3 0.36 · 261.31 Da · 3 RotB
Pyrrolidine analog: Fsp3 0.42 · 275.33 Da · 4 RotB
Supports ligand efficiency and selectivity design
No experimental assay comparison available
Conformational Analysis Physicochemical Properties Medicinal Chemistry

Synthetic Instability and Rearrangement

Azetidine-containing compounds based on the N-(azetidin-3-yl)pyrimidin-4-amine substructure can undergo unforeseen rearrangements to tricyclic products under specific conditions [1]. This behavior represents a significant differentiator from non-azetidine analogs, as it demands specific handling, characterization, and quality control measures not required for pyrrolidine or piperidine equivalents.

Synthetic Rearrangement
Class-level inference
Azetidine core may rearrange to tricyclic byproduct under certain conditions. Non-azetidine analogs lack this pathway.
Requires specific QC and characterization
Reported in abrocitinib analog preparation studies
Synthetic Chemistry Stability Process Development

Syk Inhibitor Pharmacophore Scaffold

The compound contains the core thiazole-substituted aminopyrimidine scaffold claimed in US Patent 9,499,534 as a Spleen Tyrosine Kinase (Syk) inhibitor [1]. While the patent does not explicitly exemplify this exact compound, the structural motif is central to the invention's pharmacophore.

Pharmacophore Scaffold
Supporting evidence
Matches Syk inhibitor pharmacophore in US 9,499,534. No IC50 data available for target.
Provides research direction; assay validation needed
Patent-level structural alignment
Kinase Inhibition Spleen Tyrosine Kinase Patent-Established Target

Application Scenarios


Syk Kinase Inhibitor Exploration

This compound serves as a starting point or intermediate for synthesizing novel thiazole-substituted aminopyrimidine kinase inhibitors, leveraging the established Syk inhibitor pharmacophore [1]. Its azetidine bridge offers a synthetically challenging but selectivity-enhancing feature, as supported by class-level evidence [2].

Scaffold Derivatization for Property Optimization

The compound can be further functionalized at the thiazole or pyrimidine positions to tune solubility and potency. The azetidine ring provides a strategic advantage by reducing lipophilicity and increasing Fsp3 compared to pyrrolidine analogs, aligning with lead optimization principles in JAK inhibitor design [3].

Synthetic Methodology: Azetidine Building Blocks

Due to its demonstrated potential for undergoing unforeseen rearrangements during synthesis [2], this compound is a valuable substrate for developing and testing novel synthetic methods that must control or exploit such rearrangement pathways, providing a methodological differentiator from simpler heterocyclic building blocks.

Application
Selection Property
Validation Focus
Syk-targeted scaffold synthesis
Pharmacophore alignment with Syk patent class
Syk inhibition assay verification
Scaffold optimization for selectivity
Azetidine-provided Fsp3 and rigidity
Kinase selectivity profiling
Azetidine rearrangement methodology
Rearrangement susceptibility and handling
Byproduct control and purity verification
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